molecular formula C14H11Cl2NO3 B2425423 Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 339024-16-7

Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2425423
M. Wt: 312.15
InChI Key: YZOAQLUGOCIWRR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyridinecarboxylate family, which has been extensively studied for its pharmacological properties. In

Scientific Research Applications

Cycloaddition Reactions and Ring Transformations

Research by Vandenberghe et al. (1996) delves into cycloadducts formed from Diels−Alder reactions involving pyrazinones, leading to products such as methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates. These compounds, including variations related to Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, demonstrate two alternative modes of ring transformation (Vandenberghe et al., 1996).

Crystal Structures of Related Compounds

Pandian et al. (2014) studied the crystal structures and conformational studies of compounds like ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, which share structural similarities with the compound . These studies aid in understanding the molecular configuration and interactions of these complex compounds (Pandian et al., 2014).

Synthesis Methods and Industrial Applications

Jing (2012) provides insights into improved synthesis methods for compounds like 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide production, highlighting industrial applications. This research could be relevant to the synthesis and application of Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate in similar contexts (Jing, 2012).

Eco-Friendly Synthesis Approaches

Rodríguez et al. (2011) describe an eco-friendly methodology for synthesizing N-heterocycles related to dihydropyridines, which includes compounds structurally related to Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate. This approach emphasizes the reduction of environmental impact in chemical synthesis (Rodríguez et al., 2011).

Antifungal Activity

Research by Schwan et al. (1979) on a similar compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, demonstrated significant antifungal activity against various pathogenic yeast species. This indicates potential biomedical applications for structurally related compounds like Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (Schwan et al., 1979).

properties

IUPAC Name

methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)12-6-11(16)8-17(13(12)18)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOAQLUGOCIWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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